![molecular formula C18H16N2O4S2 B2539993 Ácido 2-{[(2-oxo-1,3-benzotiazol-3(2H)-il)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxílico CAS No. 755018-06-5](/img/structure/B2539993.png)

Ácido 2-{[(2-oxo-1,3-benzotiazol-3(2H)-il)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

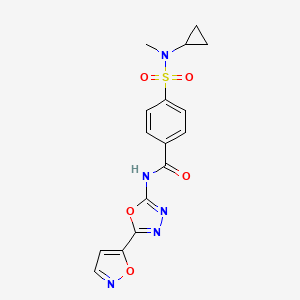

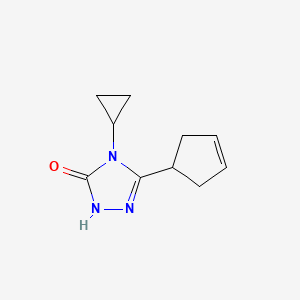

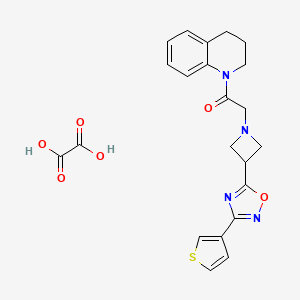

The compound is a complex molecule that appears to be a derivative of benzothiazole and benzothiophene, which are heterocyclic compounds known for their diverse biological activities. The structure suggests that it could be a product of a condensation reaction between a benzothiazole derivative and a tetrahydrobenzothiophene derivative, possibly involving an acetylation step.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported, where 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to have antitumor activities. These compounds undergo metabolic transformations such as N-acetylation and oxidation, which are crucial for their biological activity . Similarly, the synthesis of tetrahydrobenzothiophene derivatives has been achieved through chemoselective methods, using reducing agents like Et3SiH/I2 . The synthesis of our compound of interest could potentially involve similar strategies, combining the core structures of benzothiazole and tetrahydrobenzothiophene through acetylation and condensation reactions.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzothiazole moiety linked to a tetrahydrobenzothiophene ring via an acetylated amino bridge. The presence of multiple heteroatoms (nitrogen and sulfur) within the rings suggests potential sites for interactions with biological targets. The compound's structure may also allow for various conformations due to the flexibility of the tetrahydrobenzothiophene ring, which could influence its biological activity.

Chemical Reactions Analysis

The compound's chemical reactivity could involve transformations similar to those observed in benzothiazole and benzothiophene derivatives. For instance, acetylation reactions have been noted as significant for the antitumor properties of benzothiazole derivatives . Additionally, the formation of Mannich bases from thiazolidines, which are structurally related to our compound, indicates potential reactivity towards aldehydes and amines . These reactions could be exploited to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit significant solubility in organic solvents due to its aromatic nature and heteroatoms. The presence of carboxylic acid and amide functional groups suggests the potential for hydrogen bonding, which could affect its solubility in water and its interactions with biological molecules. The compound's spectroscopic properties, such as IR, NMR, and LCMS, would be characteristic of its functional groups and molecular framework, as seen in similar tetrahydrobenzothiophene derivatives .

Aplicaciones Científicas De Investigación

- Este método permite el acceso a una variedad de productos O-bencílicos en condiciones de reacción suaves, sirviendo como importantes intermedios sintéticos .

- Partiendo de benzotiazol, que se encuentra comúnmente en herbicidas, este compuesto ofrece posibles aplicaciones en el control de malezas .

O-Bencilación Selectiva de 2-Oxo-1,2-Dihidropiridinas

Andamiaje de Actividad Herbicida

Síntesis de 3-Aril-2H-Benzo[b][1,4]oxazin-2-onas

Propiedades

IUPAC Name |

2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-14(9-20-11-6-2-4-8-13(11)26-18(20)24)19-16-15(17(22)23)10-5-1-3-7-12(10)25-16/h2,4,6,8H,1,3,5,7,9H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGFJKKRXSWMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)